molecular formula C27H24N4O2 B2505530 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1189651-31-7

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2505530
CAS No.: 1189651-31-7
M. Wt: 436.515
InChI Key: WELBRYTXUUQABU-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide features a pyrimido[5,4-b]indole core substituted with a benzyl group at position 3, a 4-oxo moiety, and an acetamide side chain linked to a 2,3-dimethylphenyl group. This structure positions it within a broader class of pyrimidoindole derivatives, which are explored for diverse biological activities, including antimicrobial, antitrypanosomal, and receptor-targeted applications .

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-18-9-8-13-22(19(18)2)29-24(32)16-31-23-14-7-6-12-21(23)25-26(31)27(33)30(17-28-25)15-20-10-4-3-5-11-20/h3-14,17H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBRYTXUUQABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves a multi-step process, beginning with the preparation of the pyrimidoindole core. One common method includes the reaction of 3-benzyl-4-oxo-3H-pyrimido[5,4-b]indole with acetic anhydride in the presence of a base like pyridine. This is followed by the acylation of the indole nitrogen with N-(2,3-dimethylphenyl)acetamide. The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. Optimizing the reaction parameters such as temperature, pressure, and reactant concentration is critical to maximize the yield and minimize impurities. Catalysts or additional reagents may be employed to accelerate the reaction and improve the selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions including:

  • Oxidation: : This compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminium hydride or hydrogen in the presence of a catalyst to produce reduced forms of the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, conditions often involve acidic or basic aqueous solutions.

  • Reduction: : Lithium aluminium hydride, catalytic hydrogenation (using palladium on carbon), conditions typically involve anhydrous solvents and inert atmospheres.

  • Substitution: : Halogens, nitriles, or other nucleophiles, conditions often require specific temperatures and solvent systems to drive the reactions to completion.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties. Research indicates that similar indole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The mechanism of action likely involves modulation of specific molecular targets related to cancer cell proliferation and survival.

Antiviral Activity

Studies have shown that compounds within the pyrimidoindole class can act as effective antiviral agents . They may inhibit viral replication by targeting specific enzymes or receptors essential for viral life cycles. For instance, derivatives have demonstrated activity against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase, which is crucial for viral RNA synthesis.

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. The specific pathways through which it exerts these effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines.

Material Science

Beyond biological applications, this compound can serve as a building block in the synthesis of more complex organic materials. Its unique structural features allow for modifications that can lead to new materials with desirable physical and chemical properties.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in various applications:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that pyrimidoindole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds achieving GI50 values in low micromolar ranges .
  • Antiviral Efficacy : Research featured in Molecules demonstrated that certain pyrimidoindole derivatives effectively inhibited HCV replication in vitro, suggesting their potential as antiviral therapeutics .
  • Anti-inflammatory Effects : A comprehensive review indicated that indole derivatives could modulate inflammatory pathways, showing promise in treating autoimmune diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, which may include enzymes, receptors, or other proteins. The pathways involved typically depend on the specific biological or chemical context in which the compound is used. For example, in medicinal applications, it may inhibit or activate certain enzymatic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Modifications

The pyrimido[5,4-b]indole scaffold is conserved across most analogues. Key variations occur at:

  • Position 3 : The target compound has a benzyl group, while others feature methyl (), 2-chlorobenzyl (), or phenyl groups ().
  • Position 4 : All compounds retain the 4-oxo group, critical for hydrogen bonding and receptor interactions .
  • Position 8 : Fluorine or methyl substituents are observed in analogues (e.g., : 8-fluoro; : 8-methyl), altering electronic properties and steric bulk .

Acetamide Side Chain Variations

  • N-Aryl Substituents : The target compound’s 2,3-dimethylphenyl group contrasts with 4-methylphenyl (), 2-fluorophenyl (), and 4-(trifluoromethoxy)phenyl (). These modifications influence lipophilicity and bioavailability .
  • Thio vs.

Physicochemical Properties

Property Target Compound (537667-86-0) (1185021-72-0) (537667-98-4)
Molecular Formula C27H24N4O2* C21H20N4O2S C27H22ClFN4O2 C20H16F3N4O3S
Molecular Weight (g/mol) ~436.5 416.48 488.9 458.43
Key Substituents 3-benzyl, 2,3-dimethylphenyl 3-methyl, 4-methylphenyl, thio 3-(2-chlorobenzyl), 8-fluoro 3-methyl, 4-(trifluoromethoxy)

*Assumed based on structural similarity to (C27H24N4O2, MW 436.5) .

Biological Activity

The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O2C_{27}H_{24}N_{4}O_{2}, with a molecular weight of approximately 436.5 g/mol. The structure features a pyrimidoindole core fused with a benzyl group and an acetamide moiety, enhancing its chemical reactivity and biological interactions.

Research indicates that this compound interacts with various molecular targets, influencing multiple biochemical pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound inhibits specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It modulates the activity of certain receptors, leading to altered cellular signaling.
  • Gene Expression Alteration : The compound affects the expression of genes involved in critical biological processes.

Antiviral Activity

The compound has shown promising antiviral properties. Studies indicate that it can inhibit viral replication through interaction with viral enzymes or receptors. For example, compounds with similar structures have demonstrated significant activity against HIV and other viruses, with IC50 values often in the low micromolar range .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer effects. In vitro assays have demonstrated cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this one have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is also noteworthy. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a role in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Antiviral Activity Demonstrated significant inhibition of viral replication in cell cultures. IC50 values were recorded at 0.20 µM for certain analogs.
Anticancer Efficacy Showed cytotoxic effects on A-431 and Jurkat cell lines with IC50 values less than doxorubicin.
Mechanistic Insights Molecular dynamics simulations indicated strong binding interactions with target proteins through hydrophobic contacts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the construction of the pyrimido[5,4-b]indole core via condensation of indole derivatives (e.g., 5-substituted indoles) with benzyl-substituted pyrimidinones. Critical conditions include strong bases (e.g., KOtBu) or acids (H2SO4) in aprotic solvents (DMF, THF) under inert atmospheres (N2/Ar) at 80–120°C. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) and final recrystallization (methanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms substituent positions and hydrogen environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, reports δ 7.2–8.1 ppm (aromatic protons) in 1H NMR and a molecular ion peak at m/z 463.18 ([M+H]+) in HRMS. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Use in vitro assays such as:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. notes IC50 values of <10 μM in kinase inhibition studies .

Advanced Research Questions

Q. How can reaction pathways be optimized to resolve low yield or byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct analysis : Use LC-MS to identify impurities and adjust stoichiometry (e.g., reducing excess benzyl chloride).
  • Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance selectivity.
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings to improve cross-reaction efficiency. highlights a 20% yield increase using microwave-assisted synthesis at 150°C .

Q. What strategies can address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Dose-response validation : Repeat experiments with a wider concentration range (1 nM–100 μM) and triplicate replicates.
  • Target validation : CRISPR knockout models to confirm mechanism-specific effects. reports conflicting IC50 values resolved via kinome-wide profiling .

Q. How can computational chemistry tools predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2).
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. demonstrates ICReDD’s quantum chemical-guided synthesis of pyrimidoindole analogs .

Q. What industrial-scale purification methods ensure high purity while minimizing costs?

  • Methodological Answer :

  • Continuous flow crystallization : Optimize cooling rates and anti-solvent addition (e.g., water) for uniform crystal growth.
  • Simulated moving bed (SMB) chromatography : Separate enantiomers using chiral stationary phases (CSPs).
  • Membrane filtration : Nanofiltration (5 kDa MWCO) to remove low-MW impurities. reports >99% purity via SMB .

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